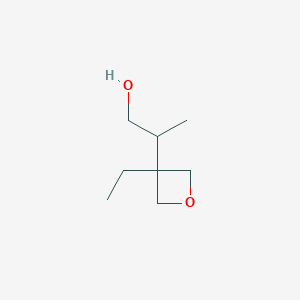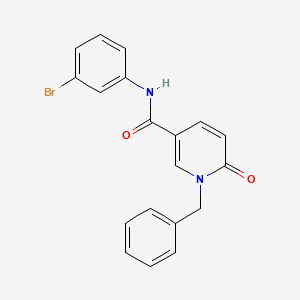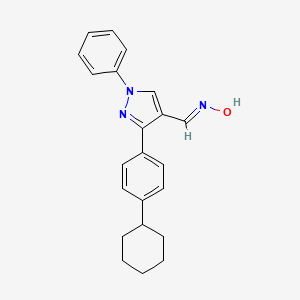
2-(3-Ethyloxetan-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethyloxetan-3-yl)propan-1-ol is a chemical compound that belongs to the family of oxetanes. It is also known as 2-(3-ethyloxetan-3-yl)propanol or 3-ethyl-2-(3-hydroxypropyl)oxetane. This compound has gained attention in the scientific community due to its potential applications in various fields, including chemistry, biochemistry, and medicine.
Mecanismo De Acción
The mechanism of action of 2-(3-Ethyloxetan-3-yl)propan-1-ol is not well understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(3-Ethyloxetan-3-yl)propan-1-ol has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been reported to scavenge free radicals and protect against oxidative stress-induced damage in cells. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-Ethyloxetan-3-yl)propan-1-ol in lab experiments include its ease of synthesis, moderate to high yield, and potential applications in various fields, including medicinal chemistry and biochemistry. However, the limitations of using this compound include its limited availability, potential toxicity, and the need for further studies to elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for the research of 2-(3-Ethyloxetan-3-yl)propan-1-ol. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential applications in drug development and as a chiral building block in organic synthesis should be explored further. Thirdly, its toxicity and safety profile should be thoroughly investigated. Lastly, its potential applications in the field of materials science, such as the synthesis of functionalized polymers, should be investigated.
Métodos De Síntesis
The synthesis of 2-(3-Ethyloxetan-3-yl)propan-1-ol can be achieved by the reaction of 3-ethyloxetan-3-ol with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via the opening of the oxetane ring and subsequent nucleophilic substitution of the chloride ion with the hydroxyl group, resulting in the formation of 2-(3-Ethyloxetan-3-yl)propan-1-ol. The yield of this reaction is reported to be moderate to high, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(3-Ethyloxetan-3-yl)propan-1-ol has been used in various scientific research applications, including the synthesis of functionalized polymers, as a chiral building block in organic synthesis, and as a potential drug candidate. The compound has been reported to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-(3-ethyloxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-8(5-10-6-8)7(2)4-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFJSDDUHFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethyloxetan-3-yl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695228.png)



![4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2695233.png)
![2-(Difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2695235.png)

![3-phenyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695238.png)
![(E)-N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2695242.png)
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2695243.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2695247.png)
![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2695249.png)